![molecular formula C13H6Cl3F4NO B6311177 2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline CAS No. 1237418-34-6](/img/structure/B6311177.png)
2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline, commonly referred to as CDFTA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is odorless and has a melting point of 131-133°C. CDFTA is an amine-based compound that has been used in a variety of scientific research applications due to its unique properties.
科学研究应用
CDFTA has been used in a variety of scientific research applications, including as an inhibitor of cytochrome P450 enzymes and as an anti-inflammatory agent. Additionally, CDFTA has been used as an inhibitor of the enzyme CYP2C19, an important enzyme involved in the metabolism of a variety of drugs. Furthermore, CDFTA has been used as a substrate for the enzyme CYP2C19, allowing researchers to study the enzyme’s activity.
作用机制
CDFTA works by inhibiting the activity of cytochrome P450 enzymes, which are responsible for metabolizing a variety of drugs. By inhibiting the activity of these enzymes, CDFTA can increase the amount of drug that is available for absorption in the body. Additionally, CDFTA has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
CDFTA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that CDFTA can inhibit the activity of cytochrome P450 enzymes, as well as the enzyme CYP2C19. Additionally, CDFTA has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). Furthermore, CDFTA has been shown to have a variety of other biochemical and physiological effects, including the inhibition of platelet aggregation, the stimulation of nitric oxide production, and the inhibition of the enzyme 5-lipoxygenase.
实验室实验的优点和局限性
The use of CDFTA in laboratory experiments has several advantages. First, CDFTA is a relatively stable compound, making it easy to store and handle. Additionally, CDFTA is relatively non-toxic, making it safe to use in laboratory experiments. Finally, CDFTA is relatively inexpensive, making it an attractive option for researchers who are working on a budget.
However, there are also some potential limitations to the use of CDFTA in laboratory experiments. First, CDFTA is a relatively new compound, and as such, there is limited data available regarding its safety and efficacy. Additionally, CDFTA is not approved for use in humans, so it should not be used in clinical trials or other human studies. Finally, CDFTA is an amine-based compound, and as such, it may be subject to degradation in the presence of light or heat.
未来方向
The use of CDFTA in scientific research is a relatively new field, and as such, there are numerous potential future directions for research. First, further research is needed to evaluate the safety and efficacy of CDFTA in humans. Additionally, further research is needed to evaluate the potential for CDFTA to interact with other drugs, as well as to determine the optimal dosage for different applications. Furthermore, further research is needed to explore the potential for CDFTA to be used as a therapeutic agent, as well as to explore the potential for CDFTA to be used as a diagnostic tool. Finally, further research is needed to explore the potential for CDFTA to be used in combination with other drugs or therapies.
合成方法
CDFTA can be synthesized using a variety of methods, including the reaction of 2-chloro-4-(trifluoromethyl)aniline with 2,6-dichloro-3-fluorophenol in aqueous acetic acid. This reaction yields CDFTA in a yield of approximately 98%.
属性
IUPAC Name |
2-chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F4NO/c14-7-3-5(1-2-9(7)21)22-12-8(15)4-6(13(18,19)20)11(17)10(12)16/h1-4H,21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVOQPCEHNUJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C(=C2Cl)F)C(F)(F)F)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

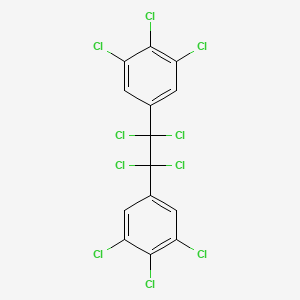
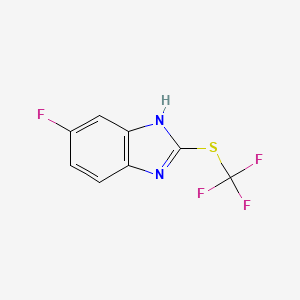
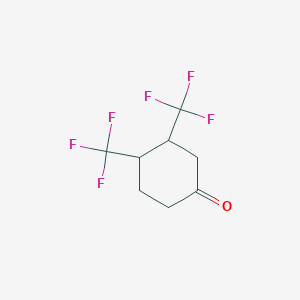
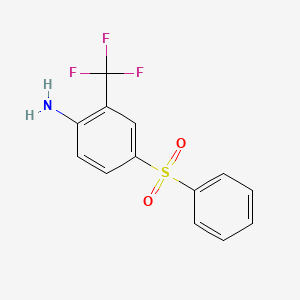
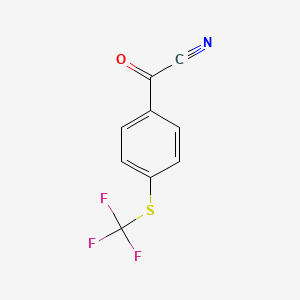


![2-Chloro-4-(chlorodifluoromethoxy]aniline](/img/structure/B6311187.png)


![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)


![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)